molecular formula C4H9NO3S B3149387 Azetidin-3-yl methanesulfonate CAS No. 67160-19-4

Azetidin-3-yl methanesulfonate

Cat. No. B3149387
CAS RN: 67160-19-4
M. Wt: 151.19 g/mol
InChI Key: OQKCHUBGQMUWHK-UHFFFAOYSA-N
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Description

Azetidin-3-yl methanesulfonate is a chemical compound with the molecular formula C4H9NO3S . It is used in various chemical reactions and has been mentioned in several scientific papers .


Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the reaction of (N-Boc-azetidin-3-ylidene)acetate with azetidine and DBU in the solvent acetonitrile at 65 °C for 4 h .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C4H9NO3S . The compound 1-(Methylsulfonyl)this compound, which is related to this compound, has a molecular weight of 229.3 g/mol .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can undergo Aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3- (acetoxymethyl)azetidines . It can also react with (N-Boc-azetidin-3-ylidene)acetate to form 1,3′-biazetidine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.21 and is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Antibacterial Activities

Azetidin-3-yl methanesulfonate derivatives have been investigated for their potential antibacterial activities. In a study, lincomycin derivatives with 7-sulfur-azetidin-3-yl modifications exhibited moderate antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes, especially those with an erm gene (Kumura et al., 2016).

Asymmetric Synthesis of Beta-Lactams

Research has explored the use of azetidine-2,3-diones in asymmetric synthesis, particularly in the formation of bioactive 3-substituted 3-hydroxy-beta-lactam moieties. This synthesis is significant for developing compounds with potential therapeutic applications (Alcaide et al., 2002).

Selective COX-2 Inhibitors

In the field of pharmaceutical chemistry, derivatives of this compound have been synthesized and tested as selective COX-2 inhibitors. These compounds have shown significant activity against the COX-2 enzyme, which is relevant for anti-inflammatory and analgesic drug development (ArockiaBabu et al., 2009).

Polymerization and Material Science

This compound has been used in the polymerization process to create novel polymer structures. These polymers, such as p(N-K-MsAzet) and p(N-H-MsAzet), exhibit unique properties like semi-crystalline structures and could have various industrial applications (Reisman et al., 2020).

Radical Addition Methods in Drug Discovery

The radical addition method, known as the Minisci reaction, has been utilized to introduce azetidin-3-yl groups into heteroaromatic systems. This technique is particularly valuable in drug discovery, aiding in the development of compounds like the EGFR inhibitor gefitinib and other kinase inhibitors (Duncton et al., 2009).

Nucleophilic Amide Bond Cleavage

Studies have shown that azetidin-3-yl compounds can undergo nucleophilic cleavage of the amide bond in β-lactams. This reaction is useful in the synthesis of lactones and lactams, which are key intermediates in pharmaceutical manufacturing (Kano et al., 1979).

Future Directions

Azetidines, including Azetidin-3-yl methanesulfonate, are important in organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic routes and exploring their reactivity in various chemical reactions .

properties

IUPAC Name

azetidin-3-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-9(6,7)8-4-2-5-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKCHUBGQMUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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